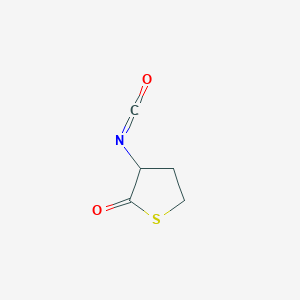

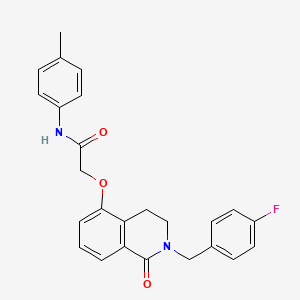

![molecular formula C9H10O2S B2679428 3-[(Methylsulfanyl)methyl]benzoic acid CAS No. 54293-10-6](/img/structure/B2679428.png)

3-[(Methylsulfanyl)methyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[(Methylsulfanyl)methyl]benzoic acid is a chemical compound with the CAS Number: 54293-10-6 . It has a molecular weight of 182.24 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 3-[(methylsulfanyl)methyl]benzoic acid . The InChI code for this compound is 1S/C9H10O2S/c1-12-6-7-3-2-4-8(5-7)9(10)11/h2-5H,6H2,1H3,(H,10,11) .Physical And Chemical Properties Analysis

3-[(Methylsulfanyl)methyl]benzoic acid is a powder that is stored at room temperature .Scientific Research Applications

Stress Tolerance in Plants

Benzoic acid derivatives, such as 3-[(Methylsulfanyl)methyl]benzoic acid, are investigated for their role in plant biology. One study found that benzoic acid and its derivatives, including sulfosalicylic acid and methyl salicylic acid, were effective in inducing multiple stress tolerance in bean and tomato plants. This suggests the potential of benzoic acid derivatives in enhancing plant resilience to environmental stresses (Senaratna et al., 2004).

Organic Synthesis Methodologies

In the realm of synthetic organic chemistry, the utility of sulfanylbenzoic acid derivatives for creating complex molecules is evident. A radical relay strategy was developed for generating 3-(methylsulfonyl)benzo[b]thiophenes, showcasing the importance of these molecules in constructing sulfur-containing compounds with potential pharmaceutical applications (Gong et al., 2019).

Biochemical Applications

The metabolic pathways of pharmaceutical compounds involving benzoic acid derivatives highlight their significance in drug development and understanding of drug metabolism. For instance, the antidepressant Lu AA21004 is metabolized into various compounds including a benzoic acid derivative, revealing the intricate processes of drug metabolism and the role of enzymes such as CYP2D6 (Hvenegaard et al., 2012).

Catalysis and Chemical Transformations

Benzoic acid derivatives also play a crucial role in catalysis, as demonstrated by studies on sulfonic acid functionalized imidazolium salts for synthesizing benzimidazoles, and palladium-catalyzed reactions for modifying carboxylic acids, which could be relevant for manipulating compounds similar to 3-[(Methylsulfanyl)methyl]benzoic acid (Khazaei et al., 2011); (Giri et al., 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

3-(methylsulfanylmethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c1-12-6-7-3-2-4-8(5-7)9(10)11/h2-5H,6H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXILDVPLLSASE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=CC(=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Methylsulfanyl)methyl]benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

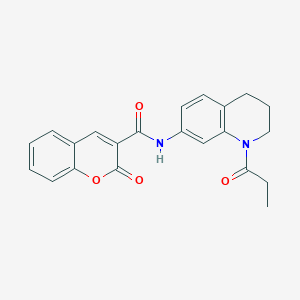

![1-(benzo[d][1,3]dioxol-5-yl)-3-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea](/img/structure/B2679345.png)

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B2679347.png)

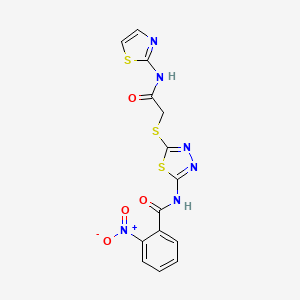

![2-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B2679348.png)

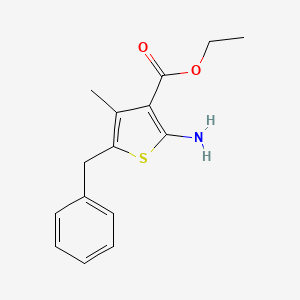

![(E)-N-(4-acetamidophenyl)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2679351.png)

![2-Chloro-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,3-thiazole](/img/structure/B2679354.png)

![2-[(2,4-Difluorobenzyl)amino]-4-isopropylpyrimidine-5-carboxylic acid](/img/structure/B2679356.png)

![N-(1-cyanocyclopentyl)-2-{2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl}acetamide](/img/structure/B2679358.png)

![2-((3-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2679361.png)

![1-[(2,4-dichlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2679368.png)